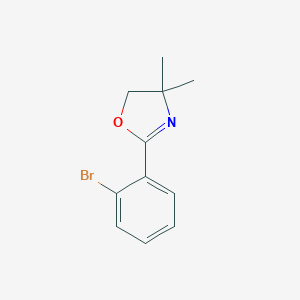

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Descripción general

Descripción

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable nucleophile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce new functional groups or alter the existing ones.

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activity

Recent studies have highlighted the analgesic properties of oxazole derivatives, including 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Research indicates that compounds within this class can inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways. For instance, some derivatives demonstrated lower half-maximal inhibitory concentration (IC50) values than celecoxib, a standard anti-inflammatory drug .

Case Study:

In a study assessing various oxazolone derivatives for their analgesic effects through writhing and hot plate tests, this compound exhibited promising results comparable to established analgesics .

Alzheimer's Disease Research

The compound is also being investigated as a potential γ-secretase inhibitor for Alzheimer's disease treatment. The oxazoline scaffold provides a framework for synthesizing derivatives that could modulate the activity of γ-secretase, thus influencing amyloid precursor protein processing and reducing amyloid plaque formation .

Table 1: Potential Applications in Alzheimer's Research

| Application Area | Description |

|---|---|

| γ-Secretase Inhibition | Modulation of amyloid precursor protein processing to reduce plaque formation |

| Neuroprotective Effects | Potential neuroprotective properties against neuronal degeneration |

| Synthesis of Novel Compounds | Development of new benzodiazepine derivatives for enhanced therapeutic efficacy |

Antimicrobial Activity

The oxazole ring structure has been associated with antimicrobial properties. Research suggests that compounds containing oxazoles can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Case Study:

In a study focusing on the synthesis of benzosiloxaboroles utilizing an oxazoline scaffold, researchers reported enhanced antimicrobial activity in compounds derived from this compound .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromophenyl derivatives: Compounds such as 2-bromophenylamine and 2-bromophenylacetic acid share the bromophenyl group but differ in their functional groups and overall structure.

Oxazole derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 2-phenyl-4,5-dihydro-1,3-oxazole have similar oxazole rings but differ in their substituents.

Uniqueness

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of the bromophenyl group and the oxazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group attached to an oxazole ring, leading to unique interactions with biological targets. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The process includes:

- Formation of an Intermediate: The initial reaction forms an intermediate compound.

- Cyclization: This intermediate cyclizes to form the oxazole ring.

- Conditions: The reaction is usually conducted in the presence of bases like triethylamine or pyridine and requires heating to facilitate cyclization.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar amino acids. These interactions may modulate the activity of target proteins, leading to diverse biological effects .

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant anticancer properties. Studies have shown:

- Cytotoxicity: The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with promising results.

- Mechanism of Action: Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| CEM-13 | Sub-micromolar | Doxorubicin | Varies |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specific studies have highlighted:

- Carbonic Anhydrase Inhibition: Certain derivatives have shown selective inhibition against human carbonic anhydrases (hCA I and II), demonstrating activity in the nanomolar range .

Case Studies

-

Study on Antitumor Activity:

- A study evaluated the effects of various oxazole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin.

- The study concluded that structural modifications could enhance the anticancer properties of these compounds .

- Mechanistic Insights:

Propiedades

IUPAC Name |

2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCYXINIUJNTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186336 | |

| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32664-13-4 | |

| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032664134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32664-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.